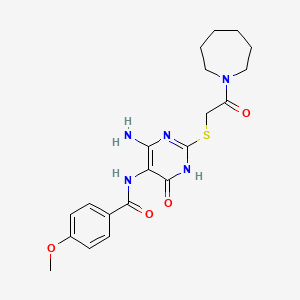

N-(4-amino-2-((2-(azepan-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a complex organic molecule that contains several functional groups and rings, including a pyrimidine ring, an azepane ring, a thioether group, and an amide group . These functional groups and rings are common in many biologically active compounds, suggesting that this molecule could potentially have interesting biological properties.

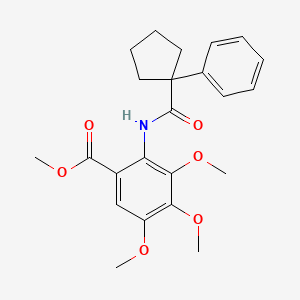

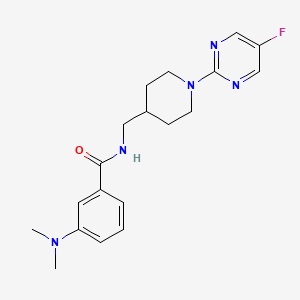

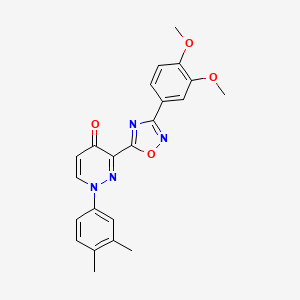

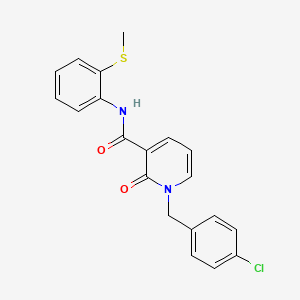

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups . The pyrimidine ring and the azepane ring could potentially impart rigidity to the molecule, while the thioether and amide groups could be involved in hydrogen bonding and other intermolecular interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of multiple rings could increase its rigidity and potentially its melting point . The presence of polar functional groups like the amide could increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Bioreductive Agents in Cancer Therapy

Compounds similar in structure to the one have been investigated for their role as bioreductive agents, specifically targeting hypoxic cells within tumors. Bioreductive drugs are designed to be activated under low oxygen conditions, which are common in solid tumors due to inadequate blood supply. For instance, reductive chemistry investigations of certain cytotoxins demonstrate selective toxicity towards hypoxic cells, a characteristic that could be exploited in cancer therapy to target tumor cells while sparing normal tissues (Palmer et al., 1995).

Antimicrobial and Antifungal Applications

Another research direction involves the synthesis of novel compounds for antimicrobial and antifungal uses. Derivatives of structurally related molecules have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. This suggests potential for the development of new antimicrobial agents that could help address the growing issue of antibiotic resistance (Desai et al., 2013).

Anticancer Agent Development

Further studies into structurally related compounds have identified molecules with potent in vivo efficacy against cancer. For example, certain kinesin spindle protein (KSP) inhibitors, which play a crucial role in cell mitosis, have been highlighted as potential anticancer agents due to their ability to induce mitotic arrest and subsequent cell death in tumor cells (Theoclitou et al., 2011).

Drug Activation and Bioactivation Studies

Research into the bioactivation mechanisms of related compounds has provided insights into how prodrugs can be activated within the body to exert their therapeutic effects. Such studies are crucial for the development of targeted therapies that minimize side effects while maximizing therapeutic efficacy. The investigation of the active forms of drugs and their interaction with biological molecules offers a pathway to designing more effective treatments (Knox et al., 1991).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[4-amino-2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O4S/c1-29-14-8-6-13(7-9-14)18(27)22-16-17(21)23-20(24-19(16)28)30-12-15(26)25-10-4-2-3-5-11-25/h6-9H,2-5,10-12H2,1H3,(H,22,27)(H3,21,23,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USHWQXPJUYHXGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)N3CCCCCC3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxylic acid](/img/structure/B2927952.png)

![Methyl 2-{4-[(6-methoxy-3-oxobenzo[d]furan-2-ylidene)methyl]phenoxy}acetate](/img/structure/B2927957.png)

![3-Chloro-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2927963.png)

![7-(4-fluorobenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2927966.png)

![2-{[(2,4-Dichlorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2927969.png)

![(3E)-1-(2-cyanophenyl)-3-[3-(2-methoxyethyl)-2-oxo-4aH-quinazolin-4-ylidene]urea](/img/structure/B2927971.png)

![4-cyclopropyl-6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2927974.png)